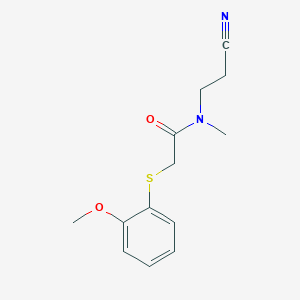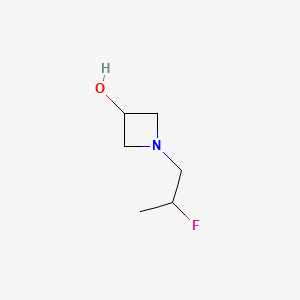
1-(2-Fluoropropyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoropropyl)azetidin-3-ol is a novel compound that has garnered attention in the scientific community due to its unique structural properties and potential applications. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a fluorine atom in the propyl side chain enhances its reactivity and potential for various applications in medicinal chemistry and material science.
Méthodes De Préparation
The synthesis of 1-(2-Fluoropropyl)azetidin-3-ol typically involves the cyclization of 1,3-aminopropanols. One common method is the reduction of azetidin-2-ones with diborane, followed by cyclization using a modified Mitsunobu reaction . Another approach involves the refluxing of intermediates in ethanol or methanol to yield the desired azetidine compound . Industrial production methods often focus on optimizing these reactions to ensure high yield and purity while minimizing by-products and environmental impact .
Analyse Des Réactions Chimiques
1-(2-Fluoropropyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Sodium borohydride is often used to reduce azetidin-2-ones to form this compound.
Substitution: The fluorine atom in the propyl side chain can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields ketones or acids, while reduction and substitution can lead to various functionalized azetidines .
Applications De Recherche Scientifique
1-(2-Fluoropropyl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Its potential as a pharmacophore has been explored in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, including coatings and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoropropyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, making it a potent inhibitor or activator of various biological pathways . The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby modulating their activity and function .
Comparaison Avec Des Composés Similaires
1-(2-Fluoropropyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:
1-(3-Fluoropropyl)azetidin-3-ol: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.
Aziridines: Three-membered nitrogen-containing heterocycles that are more strained and reactive compared to azetidines.
Oxetanes: Four-membered oxygen-containing heterocycles with different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C6H12FNO |
|---|---|
Poids moléculaire |
133.16 g/mol |
Nom IUPAC |
1-(2-fluoropropyl)azetidin-3-ol |
InChI |
InChI=1S/C6H12FNO/c1-5(7)2-8-3-6(9)4-8/h5-6,9H,2-4H2,1H3 |
Clé InChI |
SDIFODCDHMZIIC-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CC(C1)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


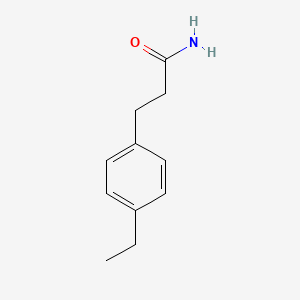

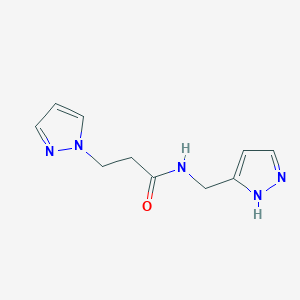
![3-[(N-n-Butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14901507.png)
![4-[(3-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14901517.png)
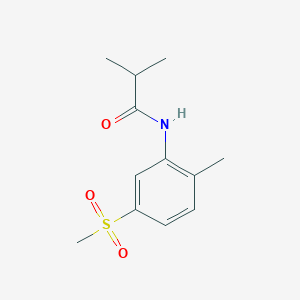

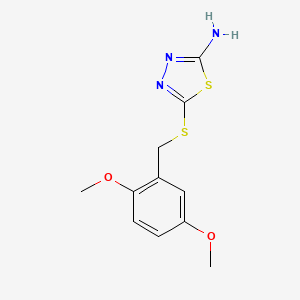
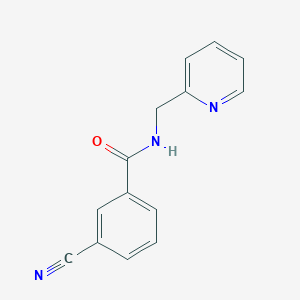

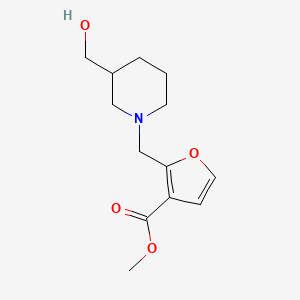
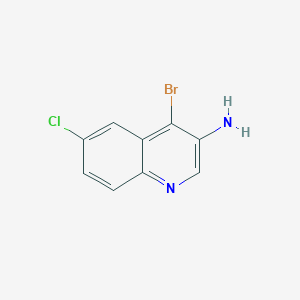
![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14901574.png)
